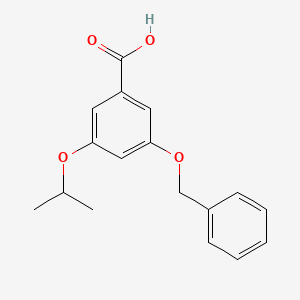

3-Benzyloxy-5-isopropoxybenzoic acid

Description

Properties

IUPAC Name |

3-phenylmethoxy-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(2)21-16-9-14(17(18)19)8-15(10-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXMGQEVPNUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694802 | |

| Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852520-53-7 | |

| Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Benzyloxy-5-isopropoxybenzoic acid has various applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzyloxy-5-isopropoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Key Observations:

- Electronic Effects: The methoxycarbonyl group in C₁₆H₁₄O₅ () is electron-withdrawing (EWG), lowering the carboxylic acid’s pKa compared to the isopropoxy group (electron-donating, EDG) in the target compound. This difference impacts acidity and reactivity in synthetic pathways .

- Hydrolytic Stability: The isopropoxy ether in the target compound is more hydrolytically stable than the methoxycarbonyl ester in C₁₆H₁₄O₅ , which may undergo base- or acid-catalyzed hydrolysis .

- Solubility: Isoxazole-containing analogs () exhibit higher aqueous solubility due to the heterocycle’s polarity, whereas the target compound’s dual ether groups favor organic solvents .

Biological Activity

3-Benzyloxy-5-isopropoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The chemical formula for 3-Benzyloxy-5-isopropoxybenzoic acid is . Its structure features a benzyloxy group and an isopropoxy group attached to a benzoic acid core, which contributes to its unique biological properties.

Biological Activities

Research has indicated that 3-Benzyloxy-5-isopropoxybenzoic acid exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.

- Antitumor Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

The mechanism by which 3-Benzyloxy-5-isopropoxybenzoic acid exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, promoting apoptosis.

- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that 3-Benzyloxy-5-isopropoxybenzoic acid reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a significant anti-inflammatory effect through the modulation of cytokine production.

- Antitumor Efficacy : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This indicates its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | IC50 Value (µM) |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha production | N/A |

| Antioxidant | Scavenging ability (DPPH assay) | N/A |

| Antitumor | Inhibition of cell proliferation | 15 |

Preparation Methods

Stepwise Alkylation and Hydrolysis Route

Based on the synthetic schemes reported in academic literature and patent disclosures, the preparation involves:

Starting Material : Methyl 3,5-dihydroxybenzoate or 3,5-dihydroxybenzoic acid derivatives.

-

- The hydroxyl groups at positions 3 and 5 are selectively alkylated.

- Benzyl bromide or benzyl chloride is used to introduce the benzyloxy group at position 3.

- Isopropyl bromide or iodide is used to introduce the isopropoxy group at position 5.

- Alkylation is performed in the presence of a base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures range from 30°C to 70°C with reaction times from several hours up to 72 hours depending on the step.

-

- After etherification, ester groups (if starting from esters) are hydrolyzed under basic conditions using lithium hydroxide (LiOH) in mixed solvents (THF/H2O) at room temperature or slightly elevated temperatures.

- This step yields the free carboxylic acid.

-

- The crude product is purified by crystallization or chromatography (e.g., silica gel column chromatography using ethyl acetate/hexane gradients).

- Final product is isolated as a white solid.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation (benzylation) | Benzyl bromide, K2CO3, DMF, 50-65°C, 18-72 h | 85-92 | Selective benzylation at 3-OH |

| Alkylation (isopropylation) | Isopropyl bromide, K2CO3, DMF, 50-70°C, 3-18 h | 80-90 | Isopropylation at 5-OH |

| Hydrolysis | LiOH, THF/H2O, RT, 16 h | 90-95 | Converts ester to carboxylic acid |

| Purification | Silica gel chromatography, EtOAc/Hexane gradient | - | Final product isolated as white crystalline solid |

Data derived from synthetic protocols similar to those reported for related benzoic acid derivatives.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Sulfonation (optional) | Benzoic acid + oleum, 120°C, 6 h | 3,5-dihydroxybenzoic acid (precursor) |

| 2 | Benzylation | Benzyl bromide, K2CO3, DMF, 50-65°C, 18-72 h | 3-Benzyloxy-5-hydroxybenzoic acid derivative |

| 3 | Isopropylation | Isopropyl bromide, K2CO3, DMF, 50-70°C, 3-18 h | 3-Benzyloxy-5-isopropoxybenzoic acid ester |

| 4 | Hydrolysis | LiOH, THF/H2O, RT, 16 h | 3-Benzyloxy-5-isopropoxybenzoic acid |

| 5 | Purification | Chromatography/crystallization | Pure target compound |

Research Findings and Analytical Data

- The alkylation reactions proceed with high selectivity and good yields (80-92%) when using appropriate bases and solvents.

- Hydrolysis under mild basic conditions efficiently converts esters to acids without degrading ether groups.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures yields pure white solids.

- Characterization by $$^{1}H$$ NMR confirms the presence of benzyloxy and isopropoxy substituents with expected chemical shifts.

- Mass spectrometry data ([M+H]^+) matches the molecular weight of 286.32 g/mol for 3-benzyloxy-5-isopropoxybenzoic acid.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxy-5-isopropoxybenzoic acid, and how can intermediates be characterized?

- Methodology :

- Protection/Deprotection Strategies : Use benzyl and isopropyl protecting groups for hydroxyl moieties during synthesis. For example, benzyl ether protection (via benzyl bromide under basic conditions) followed by isopropylation (using isopropyl iodide and a base like K₂CO₃). Deprotection can involve catalytic hydrogenation (Pd/C, H₂) for benzyl groups .

- Coupling Reactions : Apply Suzuki-Miyaura cross-coupling for aryl boronic acid intermediates, using Pd(PPh₃)₄ as a catalyst in THF/ethanol/water mixtures (e.g., 3:1:1 v/v) at 80°C .

- Characterization : Confirm intermediates via (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS for purity (>98% by HPLC) .

Q. How can the purity and structural integrity of 3-Benzyloxy-5-isopropoxybenzoic acid be validated?

- Methodology :

- Analytical Techniques : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against commercial standards if available .

- Spectroscopy : Employ to confirm carbonyl (C=O) at ~170 ppm and aromatic carbons. FT-IR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .

- Thermal Analysis : Determine melting point consistency (e.g., DSC/TGA) to identify polymorphic impurities .

Advanced Research Questions

Q. How to design experiments to investigate the enzyme inhibition potential of 3-Benzyloxy-5-isopropoxybenzoic acid?

- Methodology :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., lipases, cytochrome P450 isoforms) due to the compound’s lipophilic benzyl/isopropoxy groups.

- Assay Design : Use fluorescence-based assays (e.g., fluorogenic substrates like 4-methylumbelliferyl esters) to measure inhibition kinetics. Include positive controls (e.g., ketoconazole for CYP3A4) .

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and perform molecular docking (AutoDock Vina) to predict binding modes .

Q. How to resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodology :

- Root-Cause Analysis :

Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). For example, Pd catalyst stability may degrade at >100°C, reducing yields .

Byproduct Identification : Conduct LC-MS/MS to detect side products (e.g., debenzylated intermediates due to incomplete protection) .

- Iterative Optimization : Apply flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) to minimize batch-to-batch variability .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* basis set). Calculate activation energies for benzyloxy vs. isopropoxy group participation .

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .

- Validation : Cross-reference computed data with experimental kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

- Methodology :

- Assay Standardization : Normalize data using Z’-factor (>0.5) to ensure robustness. Include internal standards (e.g., ATP quantification for cytotoxicity assays) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply funnel plots to detect publication bias .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.